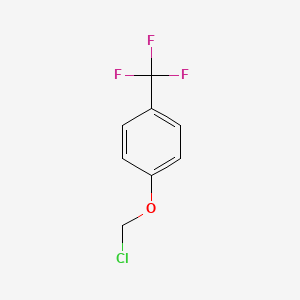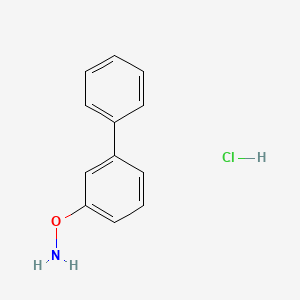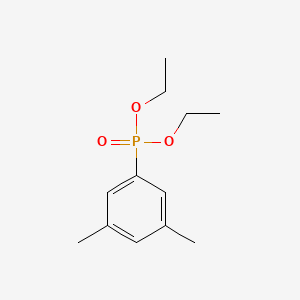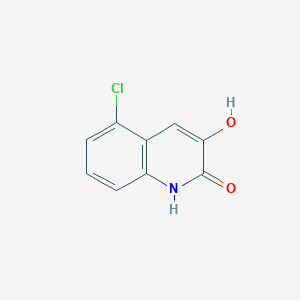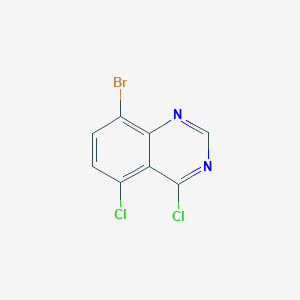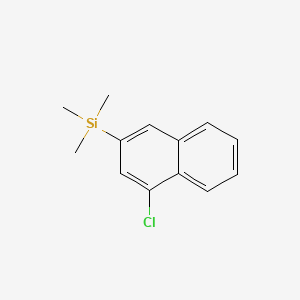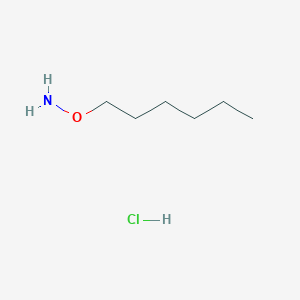
1-Ethyltetrahydro-1H-thiophen-1-ium thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyltetrahydro-1H-thiophen-1-ium thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a thiocyanate group (SCN) attached to a tetrahydrothiophene ring, which is further substituted with an ethyl group.
Vorbereitungsmethoden
The synthesis of 1-ethyltetrahydro-1H-thiophen-1-ium thiocyanate can be achieved through several methodsThe reaction conditions typically involve the use of polar solvents such as acetonitrile or dimethylformamide, and the reactions are carried out at elevated temperatures to ensure complete conversion .
Industrial production methods for this compound may involve continuous flow processes, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
1-Ethyltetrahydro-1H-thiophen-1-ium thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the thiocyanate group can lead to the formation of thiols or disulfides, depending on the reducing agent used.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Ethyltetrahydro-1H-thiophen-1-ium thiocyanate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organosulfur compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology: Thiocyanates, including this compound, have been studied for their antibacterial, antifungal, and anticancer properties.
Medicine: Research has shown that thiocyanates can modulate immune responses and have potential therapeutic applications in treating autoimmune diseases and infections.
Wirkmechanismus
The mechanism of action of 1-ethyltetrahydro-1H-thiophen-1-ium thiocyanate involves its interaction with various molecular targets. The thiocyanate group can form strong interactions with metal ions, proteins, and enzymes, leading to the inhibition of their activity. This compound can also generate reactive oxygen species (ROS) upon oxidation, which can induce oxidative stress in cells and contribute to its antimicrobial and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
1-Ethyltetrahydro-1H-thiophen-1-ium thiocyanate can be compared with other thiocyanate derivatives, such as:
Methylthiocyanate: Similar in structure but with a methyl group instead of an ethyl group. It has similar chemical reactivity but may differ in biological activity.
Phenylthiocyanate: Contains a phenyl group, making it more hydrophobic and potentially more active against certain microorganisms.
Benzylthiocyanate: Features a benzyl group, which can enhance its ability to penetrate cell membranes and increase its biological activity.
The uniqueness of this compound lies in its tetrahydrothiophene ring, which imparts specific chemical and biological properties that are distinct from other thiocyanate derivatives .
Eigenschaften
Molekularformel |
C7H13NS2 |
|---|---|
Molekulargewicht |
175.3 g/mol |
IUPAC-Name |
1-ethylthiolan-1-ium;isothiocyanate |
InChI |
InChI=1S/C6H13S.CNS/c1-2-7-5-3-4-6-7;2-1-3/h2-6H2,1H3;/q+1;-1 |
InChI-Schlüssel |
HBIBBGUBDUUNKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC[S+]1CCCC1.C(=[N-])=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13699696.png)
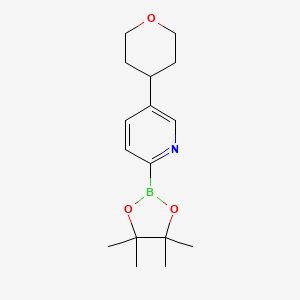
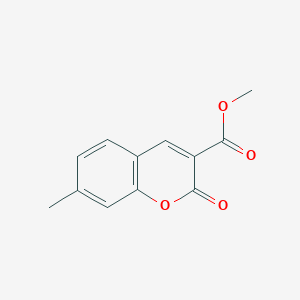

![1-Methyl-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol](/img/structure/B13699733.png)
